molecular formula C19H24N4O2 B3823475 6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

Cat. No. B3823475
M. Wt: 340.4 g/mol
InChI Key: OAUNHMAMLVDGDT-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 2-azabicyclo[2.2.1]hept-2-yl moiety, which is a versatile synthetic building block and has an impact on the development of therapeutics . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Isoxazole rings are found in various natural products and drugs and are known for their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic structure and the isoxazole ring. The stereochemistry at the 1 and 4 positions of the bicyclic structure is specified as S*, indicating that these are stereogenic centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bicyclic structure and the isoxazole ring. The nitrogen in the ring could potentially act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic structure could impart rigidity to the molecule, potentially affecting its solubility and stability .

Future Directions

The future research directions for this compound could include exploring its biological activity and potential applications in therapeutics. Given the known biological activities of compounds containing isoxazole rings, this could be a promising area of investigation .

properties

IUPAC Name

6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-3-15-9-17(25-22-15)11-21-19(24)14-5-7-18(20-10-14)23-12-13-4-6-16(23)8-13/h5,7,9-10,13,16H,2-4,6,8,11-12H2,1H3,(H,21,24)/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNHMAMLVDGDT-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3C[C@H]4CC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
Reactant of Route 3
Reactant of Route 3
6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
Reactant of Route 4
Reactant of Route 4
6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
Reactant of Route 5
Reactant of Route 5
6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
Reactant of Route 6
Reactant of Route 6
6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

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